

OSu-PEG4-VC-PAB-MMAE structure and chemical properties

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Compound of Interest

Compound Name: OSu-PEG4-VC-PAB-MMAE

Cat. No.: B10855453

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An In-depth Technical Guide to OSu-PEG4-VC-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **OSu-PEG4-VC-PAB-MMAE**, a key reagent in the development of Antibody-Drug Conjugates (ADCs). It details the molecule's chemical properties, mechanism of action, and relevant experimental protocols, serving as a critical resource for professionals in targeted cancer therapy.

Introduction to OSu-PEG4-VC-PAB-MMAE in ADC Technology

Antibody-Drug Conjugates (ADCs) are a transformative class of therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. The linker, which connects the antibody to the cytotoxic payload, is a pivotal component governing the ADC's stability, efficacy, and safety profile.

OSu-PEG4-VC-PAB-MMAE is an advanced drug-linker system designed for ADC development. It features a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a sophisticated linker. This linker is engineered for stability in systemic circulation and programmed for specific cleavage within the target cancer cell, thereby ensuring localized payload delivery and minimizing off-target toxicity.[1][2][3]



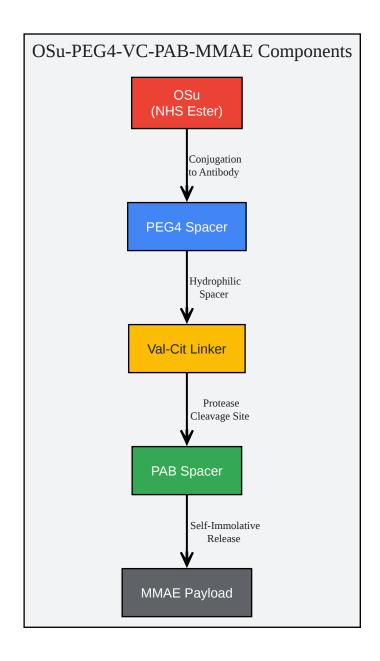
Molecular Structure and Component Functions

The **OSu-PEG4-VC-PAB-MMAE** conjugate is a multi-component system where each part has a distinct and vital function.

- OSu (N-Hydroxysuccinimide ester): This amine-reactive group enables the covalent conjugation of the linker-drug to the antibody, typically through a stable amide bond with lysine residues on the antibody's surface.[4]
- PEG4 (Tetra-polyethylene glycol): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.[5] It can also reduce aggregation and improve the drug-to-antibody ratio (DAR) without compromising stability.
- VC (Valine-Citrulline): A dipeptide sequence that serves as a protease-cleavable linker. It is
 designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such
 as Cathepsin B, which are often overexpressed in the tumor microenvironment.
- PAB (p-aminobenzylcarbamate): A self-immolative spacer. Following the enzymatic cleavage
 of the VC linker, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction.
 This electronic cascade ensures the efficient and traceless release of the unmodified, active
 MMAE payload.
- MMAE (Monomethyl Auristatin E): The cytotoxic payload. MMAE is a synthetic derivative of dolastatin 10 and a highly potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Below is a diagram illustrating the functional components of the molecule.





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Diagram of OSu-PEG4-VC-PAB-MMAE components.

Chemical and Physical Properties

A summary of the key physicochemical properties of **OSu-PEG4-VC-PAB-MMAE** is presented below. This data is essential for designing conjugation reactions, formulating the ADC, and understanding its stability profile.



Property	Value	Reference(s)
Molecular Formula	C74H117N11O21	
Molecular Weight	1496.78 g/mol	_
Purity	≥98%	-
CAS Number	2762518-86-3	-
Solubility	Soluble in DMSO	-
Storage Conditions	-80°C, protect from light, stored under nitrogen	-

Note: The compound is reported to be unstable in solution; freshly prepared solutions are recommended for use.

Mechanism of Action: From Circulation to Cytotoxicity

The therapeutic effect of an ADC constructed with **OSu-PEG4-VC-PAB-MMAE** is a sophisticated, multi-step process designed for maximal tumor cell killing with minimal collateral damage.

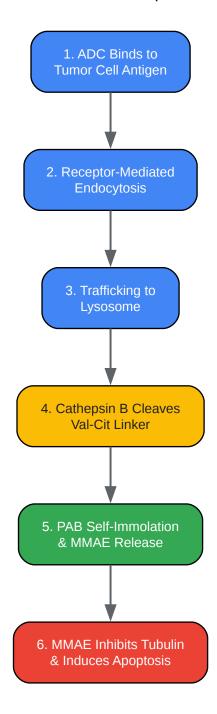
- Circulation and Targeting: Post-administration, the ADC circulates systemically. The
 monoclonal antibody component directs the ADC to the tumor site, where it binds to a
 specific tumor-associated antigen.
- Internalization: This binding triggers receptor-mediated endocytosis, causing the cancer cell to internalize the ADC.
- Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome.
 Inside the acidic environment of the lysosome, proteases like Cathepsin B, which are highly active in tumor cells, recognize and cleave the Val-Cit dipeptide linker.
- Self-Immolation and Payload Release: Cleavage of the VC linker unmasks the aniline nitrogen of the PAB spacer, initiating a rapid 1,6-elimination cascade. This results in the



fragmentation of the PAB spacer and the release of the potent, unmodified MMAE payload into the cytoplasm.

• Induction of Apoptosis: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent programmed cell death (apoptosis).

The workflow for the ADC's mechanism of action is depicted in the following diagram.





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Workflow of ADC mechanism of action.

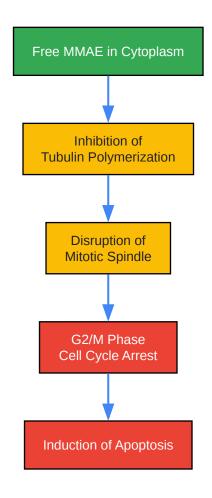
MMAE-Induced Signaling Pathway

The primary cytotoxic mechanism of MMAE involves the disruption of the cellular cytoskeleton, which triggers a signaling cascade culminating in apoptosis.

- Tubulin Polymerization Inhibition: MMAE binds to the vinca domain of tubulin, physically preventing the polymerization of tubulin monomers into microtubules.
- Mitotic Spindle Disruption: The failure to form a functional mitotic spindle prevents proper chromosome alignment and segregation during mitosis.
- G2/M Cell Cycle Arrest: The cell's checkpoint control mechanisms detect the mitotic failure and arrest the cell cycle at the G2/M transition to prevent aberrant cell division.
- Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the activation of caspases and the execution of programmed cell death.

The signaling pathway for MMAE is outlined below.





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MMAE signaling pathway leading to apoptosis.

Experimental Protocols

The following sections provide generalized protocols for the conjugation of **OSu-PEG4-VC-PAB-MMAE** to an antibody and subsequent characterization. These should be optimized for specific antibodies and applications.

This protocol outlines the steps for conjugating the amine-reactive OSu-ester of the drug-linker to primary amines (lysine residues) on the antibody.

Materials:

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- OSu-PEG4-VC-PAB-MMAE



- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., Sodium Bicarbonate, 1M, pH 8.0-8.5)
- Quenching solution (e.g., Tris or Glycine, 1M)
- Purification column (e.g., Zeba™ Spin Desalting Column or Size Exclusion Chromatography)

Procedure:

- Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
- pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using the Reaction Buffer to deprotonate the lysine ε-amino groups, making them reactive.
- Prepare Drug-Linker Stock: Dissolve OSu-PEG4-VC-PAB-MMAE in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This should be done immediately before use due to the moisture sensitivity of NHS esters.
- Conjugation Reaction: Add a calculated molar excess of the drug-linker stock solution to the antibody solution. Typical molar ratios of linker-drug to antibody range from 5:1 to 15:1.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.
- Quenching (Optional): To stop the reaction, add a quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM) to react with any excess NHS ester.
- Purification: Remove unconjugated drug-linker and other reaction components by purifying the ADC using a desalting column or size exclusion chromatography (SEC).

This assay confirms that the VC linker is susceptible to cleavage by its target enzyme, Cathepsin B.

Materials:

Purified ADC



- Recombinant human Cathepsin B
- Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0-6.0)
- Analysis equipment (e.g., HPLC-MS)

Procedure:

- Activate Cathepsin B: Prepare the assay buffer and add Cathepsin B to the required concentration.
- Incubation: Add the purified ADC to the activated Cathepsin B solution. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
- Analysis: At each time point, quench a sample of the reaction and analyze it by HPLC-MS.
- Data Interpretation: Monitor the disappearance of the intact ADC peak and the appearance of peaks corresponding to the cleaved antibody and the released MMAE payload to determine the cleavage rate.

This assay measures the potency of the resulting ADC on a target cancer cell line.

Materials:

- Target cancer cell line (antigen-positive)
- Control cell line (antigen-negative)
- · Complete cell culture medium
- Purified ADC
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well plates

Procedure:



- Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control
 and a control treated with a non-targeting ADC.
- Incubation: Incubate the plates for a defined period, typically 72-96 hours.
- Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or luminescence).
- Data Analysis: Plot the cell viability against the ADC concentration and use a non-linear regression model to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

OSu-PEG4-VC-PAB-MMAE is a highly sophisticated and effective drug-linker conjugate that is integral to the development of modern antibody-drug conjugates. Its modular design, which combines a stable and specific conjugation chemistry, a hydrophilic spacer, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, represents a pinnacle of rational drug design in targeted cancer therapy. A profound understanding of its chemical properties, mechanism of action, and associated experimental methodologies is indispensable for researchers and scientists dedicated to advancing the field of oncology.

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